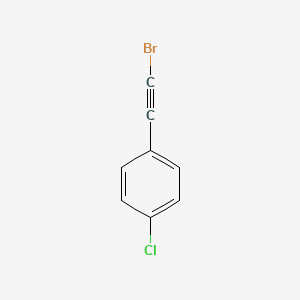

1-(Bromoethynyl)-4-chlorobenzene

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Fluorescent Probes and Functional Materials for Biomedical Applications

Fluorescent probes play a pivotal role in analytical chemistry, enabling rapid detection of chemical substances and the study of physiological processes at the cellular level. Researchers have developed long-wavelength fluorescent probes applicable for in vivo biomedical purposes, including fluorescence-guided disease diagnosis and theranostics (e.g., fluorogenic prodrugs). These probes facilitate the detection of ions, organic small molecules, and biomacromolecules (enzymes, DNAs/RNAs, lipids, and carbohydrates) relevant to biological events and diseases .

Synthetic Brochosomes

Brochosomes are fascinating natural structures found on leafhopper insects. Recent progress involves fabricating synthetic brochosomes with unique geometrical features. These synthetic brochosomes have potential applications in areas such as self-cleaning surfaces, drug delivery, and nanoscale engineering. Challenges remain in scalable manufacturing, but the prospects are promising .

Bacterial Cellulose-Based Hydrogels

1-(Bromoethynyl)-4-chlorobenzene can be incorporated into hydrogels. For instance, a compound hydrogel can be formed by crosslinking bacterial cellulose (BC) with 1,4-butanediol diglycidyl ether (BDDE) and hyaluronic acid (HA). These networked BC/HA composite materials exhibit improved water retention potential and dimensional stability. Such hydrogels find applications in wound healing, tissue engineering, and drug delivery .

Direcciones Futuras

While specific future directions for “1-(Bromoethynyl)-4-chlorobenzene” are not available, research in the field of bromoethynyl compounds is ongoing. For instance, a study reported the successful construction of a two-dimensional molecular network with acetylenic scaffoldings using 1,3,5-tris(bromoethynyl)benzene . This suggests potential future directions in the synthesis of novel materials using bromoethynyl compounds.

Propiedades

IUPAC Name |

1-(2-bromoethynyl)-4-chlorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrCl/c9-6-5-7-1-3-8(10)4-2-7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLDFOCAVDOKBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CBr)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Nitrobenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B3126489.png)

![Benzonitrile, 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-](/img/structure/B3126509.png)

![2H-Indol-2-one, 3-[2-(dimethylamino)ethyl]-1,3-dihydro-5-[(1-pyrrolidinylsulfonyl)methyl]-](/img/structure/B3126548.png)